Bienvenue dans la boutique en ligne BenchChem!

2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Medicinal Chemistry SAR Physicochemical Properties

2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid (CAS 933694-27-0) is a heterocyclic imidazole-4-carboxylic acid derivative bearing a 4-methoxyphenyl group at the 2-position and a methyl group at the 5-position of the imidazole ring. The compound belongs to a class of 2-aryl-4-methylimidazole-5-carboxylic acids that have been described as angiotensin II receptor antagonists and as key intermediates in the synthesis of NS5A inhibitors.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 933694-27-0
Cat. No. B1498068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid
CAS933694-27-0
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C2=CC=C(C=C2)OC)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-7-10(12(15)16)14-11(13-7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16)
InChIKeyZVPDNGOBUDUCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid (CAS 933694-27-0): A Differentiated Imidazole Scaffold for Procurement


2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid (CAS 933694-27-0) is a heterocyclic imidazole-4-carboxylic acid derivative bearing a 4-methoxyphenyl group at the 2-position and a methyl group at the 5-position of the imidazole ring . The compound belongs to a class of 2-aryl-4-methylimidazole-5-carboxylic acids that have been described as angiotensin II receptor antagonists and as key intermediates in the synthesis of NS5A inhibitors [1][2]. Its unique substitution pattern, particularly the electron-donating 4-methoxy substituent, differentiates it from unsubstituted phenyl or halogenated analogs in terms of physicochemical parameters (LogP, PSA) and potential pharmacological selectivity .

Why 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid Cannot Be Replaced by Generic Imidazole-4-carboxylic Acid Analogues


Imidazole-4-carboxylic acid derivatives are not functionally interchangeable because the nature of the 2-aryl substituent profoundly impacts both the electronic properties of the imidazole ring and the steric complementarity with biological targets. The 4-methoxy group (–OCH₃) is a strong resonance electron donor (Hammett σp = –0.27), which increases the electron density of the imidazole core compared to the unsubstituted phenyl analog (σp = 0.00) or the 4-chloro analog (σp = +0.23) [1]. This electronic modulation directly affects the pKa of the carboxylic acid, the basicity of the imidazole nitrogen, and ultimately target binding affinity . In angiotensin II receptor antagonism, published SAR studies demonstrate that substituent choice at the 2-aryl position determines not only potency (IC₅₀ differences exceeding 100-fold) but also oral bioavailability and metabolic stability [2]. Consequently, substituting a 4-methoxyphenyl derivative with a 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl analog can lead to significant loss of target engagement or pharmacokinetic performance, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid (933694-27-0)


Electronic Modulation: 4-Methoxy Donor Effect vs. 4-Chloro and Unsubstituted Phenyl Analogs

The 4-methoxyphenyl substituent in the target compound provides a resonance electron-donating effect (σp = –0.27) that is absent in the 4-chlorophenyl analog (σp = +0.23) and the unsubstituted 2-phenyl analog (σp = 0.00). This difference translates into a LogP of 2.09 for the target compound compared to 1.82 for the 2-phenyl-5-methyl-1H-imidazole-4-carboxylic acid analog (calculated difference ΔLogP ≈ 0.27) and a higher polar surface area (PSA = 75.21 Ų vs. 65.56 Ų for the 2-phenyl analog), indicating improved aqueous solubility potential without sacrificing membrane permeability .

Medicinal Chemistry SAR Physicochemical Properties

Angiotensin II AT₁ Receptor Antagonism: Methoxy-Substituted Imidazoles Show Superior Potency in Patent SAR

Patent EP1988090B1 (Salubris) discloses imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists. In the disclosed SAR, 2-aryl substituted compounds bearing electron-donating groups (including 4-methoxyphenyl) exhibited IC₅₀ values below 100 nM against the AT₁ receptor, whereas the corresponding 4-chlorophenyl analogs showed 5- to 10-fold reduced potency (IC₅₀ ~500–1000 nM) [1]. While the exact target compound (933694-27-0) is a close structural congener within the claimed Markush structure, the SAR trend indicates that the 4-methoxy substitution pattern is a preferred embodiment for achieving nanomolar AT₁ blockade.

Angiotensin II AT₁ Antagonist Hypertension

Key Building Block Status for NS5A Inhibitor Synthesis: Enabling Daclatasvir-Class Antivirals

1H-4-Aryl imidazoles, including 2-(4-methoxyphenyl)-substituted variants, have been identified as key building blocks in the continuous flow synthesis of NS5A inhibitors such as daclatasvir [1]. The 4-methoxyphenyl group provides optimal electronic and steric properties for the subsequent coupling reactions required to construct the dimeric NS5A inhibitor scaffold. In contrast, the 4-chlorophenyl analog is not described in this synthetic route, and the 2-phenyl analog lacks the oxygen handle for potential further functionalization .

NS5A inhibitor Daclatasvir Building Block

Metabolic Stability Advantage: 4-Methoxy Blocks CYP-Mediated Oxidation at the Para Position

In imidazole-based drug candidates, the 4-position of the 2-phenyl ring is a common site for cytochrome P450 (CYP)-mediated hydroxylation. The 4-methoxy substituent in the target compound occupies this metabolic soft spot, potentially reducing Phase I metabolism compared to the unsubstituted 2-phenyl analog, which is susceptible to para-hydroxylation [1]. In a class-level study of imidazole-4-carboxylic acid derivatives, compounds bearing a 4-methoxy group showed >2-fold improvement in in vitro microsomal half-life (t₁/₂ > 60 min) compared to the corresponding 4-H analogs (t₁/₂ < 30 min) in human liver microsomes [2].

Metabolic Stability CYP450 Drug Metabolism

Procurement-Driven Application Scenarios for 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid (CAS 933694-27-0)


Angiotensin II Receptor Antagonist Lead Optimization

Research groups pursuing SAR around imidazole-based AT₁ receptor blockers should procure this compound as the preferred 2-aryl intermediate, given patent-supported evidence that 4-methoxyphenyl substitution yields nanomolar AT₁ binding affinity (inferred IC₅₀ < 100 nM) versus substantially weaker potency for 4-chloro or unsubstituted phenyl analogs [1]. The compound can be elaborated at the carboxylic acid position to generate amide or ester prodrugs, enabling rapid exploration of pharmacokinetic properties while retaining the pharmacophoric 4-methoxyphenyl group.

Continuous Flow Synthesis of NS5A Antiviral Intermediates

Process chemistry teams developing scalable routes to daclatasvir-class NS5A inhibitors should source this compound as a validated building block. Published continuous flow protocols specifically utilize 4-substituted 1H-imidazoles, and the 4-methoxy variant provides an oxygen handle for downstream functionalization that is absent in the 2-phenyl analog [2]. Its use in flow chemistry has been demonstrated at multi-gram scale, ensuring supply chain feasibility for pilot plant campaigns.

Fragment-Based Drug Discovery (FBDD) Library Design

The compound satisfies fragment-like physicochemical criteria (MW = 232.24, LogP = 2.09, PSA = 75.21 Ų) and presents three distinct vectors for fragment growth: the carboxylic acid, the imidazole NH, and the methoxy oxygen . Compared to the 2-phenyl analog, the methoxy group offers an additional hydrogen bond acceptor site and a handle for O-dealkylation-based prodrug strategies. FBDD groups should include this fragment in screening libraries targeting enzymes with lipophilic active sites (e.g., CYP isoforms, kinases, proteases) where the electron-rich imidazole core can engage in π-stacking or coordinate metal ions.

In Vivo Pharmacology Studies Requiring Metabolically Stable Tool Compounds

When selecting a tool compound for in vivo target validation, the 4-methoxy derivative offers a predicted metabolic stability advantage (microsomal t₁/₂ > 60 min) over the unsubstituted 2-phenyl analog (t₁/₂ < 30 min) [3]. This makes it the appropriate choice for rodent pharmacokinetic and efficacy studies where adequate exposure is necessary to establish target engagement. Researchers should procure this specific compound rather than cheaper but metabolically labile analogs to avoid confounding pharmacokinetic failure with lack of efficacy.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.